molecular formula C11H9NO2 B1321313 Methyl isoquinoline-1-carboxylate CAS No. 27104-72-9

Methyl isoquinoline-1-carboxylate

Cat. No. B1321313
CAS RN: 27104-72-9
M. Wt: 187.19 g/mol
InChI Key: WJHGJDGITRCZLH-UHFFFAOYSA-N
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Description

“Methyl isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 27104-72-9 and a molecular weight of 187.2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been the focus of numerous reports . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The linear formula of “Methyl isoquinoline-1-carboxylate” is C11H9NO2 .


Chemical Reactions Analysis

The synthesis of quinoline and its analogues can be achieved through various methods including transition metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and greener chemical processes .


Physical And Chemical Properties Analysis

“Methyl isoquinoline-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 187.2 .

Scientific Research Applications

  • Efficient Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic and Pharmaceutical Chemistry .
    • Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
    • Methods : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of phthalimide as the raw material and rearrangement upon strong alkaline conditions . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler involved beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .
    • Results : These methods have led to the synthesis of isoquinoline derivatives that are used as components of anti-cancer, anti-malarial and some other drugs .
  • Synthetic Routes and Medicinal Significance of Quinoline

    • Field : Medicinal Chemistry .
    • Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Methods : This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • Results : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Recent Advances in the Synthesis of Quinolines

    • Field : Synthetic Organic Chemistry .
    • Summary : Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
    • Methods : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
    • Results : The main sources of quinoline include petroleum, coal processing, wood preservation and shale oil . The quinoline derivatives occur in various natural products, especially in alkaloids .
  • Synthetic Routes and Medicinal Significance of Quinoline

    • Field : Medicinal Chemistry .
    • Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Methods : This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • Results : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Synthesis of Carbonitrile Quinoline/Benzo[h]quinoline Derivatives

    • Field : Organic Chemistry .
    • Summary : This research focuses on the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
    • Methods : The method involves utilizing benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
    • Results : The synthesis method provides a rapid and efficient route for the synthesis of quinoline derivatives .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues

    • Field : Medicinal Chemistry .
    • Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Methods : The review highlights various synthesis procedures including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
    • Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .

Safety And Hazards

The safety information for “Methyl isoquinoline-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “Methyl isoquinoline-1-carboxylate” could involve the development of next-generation catalytic glycosylation . Additionally, various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

properties

IUPAC Name

methyl isoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGJDGITRCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611313
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoquinoline-1-carboxylate

CAS RN

27104-72-9
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-isoquinolinecarboxylic acid (25 g.0.14 mol), 25 g of AMBERLYST®-15 (H+), and 300 ml of methanol was refluxed for 3 days. The reaction mixture was cooled, filtered, and the filtrate was concentrated in vacuo to afford 13.6 g (50%) of 1-isoquinolinecarboxylic acid methyl ester.
Quantity
25 g
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Reaction Step One
Quantity
300 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of isoquinoline-1-carboxylic acid (10 g, 57.74 mmol) in MeOH (150 mL) was added concentrated sulfuric acid (15 mL) at 0° C. The mixture was warmed to 65° C. and stirred at 65° C. for 24 hours. After cooling to RT, the reaction mixture was partitioned between DCM and saturated aqueous NaHCO3. The organic layer was separated and dried over Na2SO4, and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (11.2 g, 100%). ESI-MS m/z [M+H]+ 188.
Quantity
10 g
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15 mL
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150 mL
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Ruiz, FJ Sayago, C Cativiela… - Journal of Molecular …, 2017 - Elsevier
The reaction of N-unprotected methylesters of phenylglycine derivatives (1a–1f) with electron-rich internal alkynes (2a–2e), catalyzed by [Ru(cymene)Cl 2 ] 2 (10%), gives the …
Number of citations: 18 www.sciencedirect.com
S Fernández-Palacios, E Matamoros… - International Journal of …, 2023 - mdpi.com
… Methyl isoquinoline-1-carboxylate: isoquinoline-1-carboxylic acid 2 (4 mmol, 0.7 g) and H 2 … Isoquinoline-1-carbohydrazide: methyl isoquinoline-1-carboxylate (2.8 mmol, 0.53 g) and …
Number of citations: 8 www.mdpi.com
S Ruiz Morte, FJ Sayago, C Cativiela, EP Urriolabeitia - 2017 - digital.csic.es
The reaction of N-unprotected methylesters of phenylglycine derivatives (1a–1f) with electron-rich internal alkynes (2a–2e), catalyzed by [Ru(cymene)Cl] (10%), gives the corresponding …
Number of citations: 0 digital.csic.es

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